molecular formula C16H22N2O B2608296 (2S)-N-[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide CAS No. 2093992-96-0

(2S)-N-[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide

Cat. No. B2608296
M. Wt: 258.365
InChI Key: UEMKFRLKCBLFEH-STQMWFEESA-N
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Description

(2S)-N-[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide, also known as N-[(1S)-1-cyano-2-methylpropyl]-2-(4-isobutylphenyl)propanamide, is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism Of Action

The mechanism of action of (2S)-(2S)-N-[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide involves its binding to the GABA-A receptor, which is a ligand-gated ion channel that is permeable to chloride ions. By binding to the receptor, (2S)-(2S)-N-[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide blocks the binding of GABA, which is the endogenous ligand of the receptor. This results in a decrease in the inhibitory neurotransmission mediated by the GABA-A receptor, leading to an increase in neuronal excitability.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2S)-(2S)-N-[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide are primarily related to its effects on the GABA-A receptor. By blocking the binding of GABA, (2S)-(2S)-N-[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide can lead to an increase in neuronal excitability, which can have both positive and negative effects depending on the context. For example, in the case of epilepsy, where there is excessive neuronal excitability, (2S)-(2S)-N-[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide may have a therapeutic effect by reducing the frequency and severity of seizures. However, in the case of anxiety or insomnia, where there is a need for increased inhibition, (2S)-(2S)-N-[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide may have a negative effect by exacerbating the symptoms.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2S)-(2S)-N-[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide in lab experiments is its selectivity for the GABA-A receptor. This makes it a valuable tool for studying the role of the GABA-A receptor in various neurological disorders. However, one limitation of using (2S)-(2S)-N-[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide is its potential for off-target effects, as it may interact with other receptors or ion channels in addition to the GABA-A receptor. Additionally, the effects of (2S)-(2S)-N-[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide may vary depending on the experimental conditions, such as the concentration used, the duration of exposure, and the type of cells or tissues used.

Future Directions

There are several future directions for the research on (2S)-(2S)-N-[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide. One possible direction is to investigate its potential therapeutic effects in other neurological disorders, such as depression, schizophrenia, and neuropathic pain. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate and dopamine systems, which are also involved in the regulation of neuronal excitability. Additionally, further studies are needed to optimize the synthesis method of (2S)-(2S)-N-[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide and to improve its selectivity and potency for the GABA-A receptor.

Synthesis Methods

(2S)-(2S)-N-[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide can be synthesized using a variety of methods, including reaction of (S)-2-amino-1-(4-isobutylphenyl)propan-1-ol with ethyl cyanoacetate, followed by cyclization and reduction, or reaction of (S)-2-amino-1-(4-isobutylphenyl)propan-1-ol with ethyl cyanoacetate, followed by reaction with 2-methylpropylmagnesium chloride and reduction. The synthesis method used can affect the purity and yield of the final product, and thus it is important to optimize the reaction conditions for each method.

Scientific Research Applications

(2S)-(2S)-N-[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide has been widely used in scientific research due to its potential applications in the field of neuroscience. It has been shown to act as a selective antagonist of the GABA-A receptor, which is involved in the regulation of neuronal excitability and inhibition. This makes it a valuable tool for studying the role of GABA-A receptors in various neurological disorders, such as epilepsy, anxiety, and insomnia.

properties

IUPAC Name

(2S)-N-[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-11(2)9-14-5-7-15(8-6-14)13(4)16(19)18-12(3)10-17/h5-8,11-13H,9H2,1-4H3,(H,18,19)/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMKFRLKCBLFEH-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#N)NC(=O)[C@@H](C)C1=CC=C(C=C1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-N-[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide

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